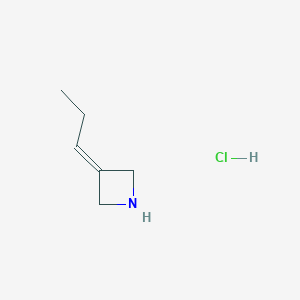

3-Propylideneazetidine;hydrochloride

Description

Overview of Azetidines as Strained Nitrogen Heterocycles in Contemporary Organic Synthesis

Azetidines are four-membered nitrogen-containing heterocycles, analogous to the carbocyclic cyclobutane. rsc.org Their chemistry is largely dictated by a significant degree of ring strain, estimated to be around 25.4 kcal/mol. rsc.org This inherent strain is a critical feature that distinguishes azetidines from their five-membered (pyrrolidines) and six-membered (piperidines) counterparts, which are considerably more stable. rsc.org However, the azetidine (B1206935) ring is notably more stable than the highly reactive three-membered aziridine (B145994) ring, affording it a unique balance of reactivity and handling feasibility that is highly prized in organic synthesis. rsc.orgrsc.org

The reactivity of azetidines is often characterized by ring-opening reactions, which are driven by the release of this internal strain. britannica.commsu.edu These reactions can be initiated by a variety of reagents and conditions, providing synthetic chemists with a versatile tool for the construction of more complex acyclic and heterocyclic structures. researchgate.net The nitrogen atom within the azetidine ring also imparts basicity and nucleophilicity, further expanding the range of possible chemical transformations. ontosight.ai In contemporary organic synthesis, azetidines serve as valuable building blocks and intermediates for the preparation of a wide array of more complex molecules, including natural products and pharmaceuticals. researchgate.netnih.gov

Significance of 3-Substituted Azetidine Scaffolds in Molecular Design and Chemical Diversity

The functionalization of the azetidine ring at the 3-position is of particular importance in molecular design and the generation of chemical diversity. The introduction of substituents at this position allows for the precise tuning of the molecule's steric and electronic properties, which can have a profound impact on its biological activity and physical characteristics. nih.govontosight.ai 3-Substituted azetidines are considered privileged scaffolds in medicinal chemistry, appearing in a number of bioactive molecules and approved drugs. researchgate.net

The synthesis of 3-substituted azetidines has been an area of active research, with numerous methods developed for their stereoselective preparation. rsc.orgnih.govnih.gov These synthetic strategies often leverage the unique reactivity of the azetidine ring or its precursors to introduce a wide range of functional groups at the 3-position. nih.govnih.govacs.org The ability to readily access a diverse array of 3-substituted azetidines is crucial for the exploration of new chemical space in drug discovery programs. lifechemicals.comnih.gov The rigid, three-dimensional nature of the azetidine scaffold, combined with the vectorial projection of the 3-substituent, provides a powerful platform for the design of potent and selective enzyme inhibitors and receptor ligands. acs.org

Fundamental Role of Hydrochloride Salts in the Stabilization and Handling of Amine Derivatives

Amines are a fundamental class of organic compounds characterized by the presence of a basic nitrogen atom. wikipedia.org While the free base form of an amine is often reactive and can be prone to degradation, conversion to a salt form can significantly enhance its stability and ease of handling. pharmainfonepal.com The most common method for achieving this is through the formation of a hydrochloride salt by reacting the amine with hydrochloric acid. reddit.comquora.com

The formation of a hydrochloride salt protonates the nitrogen atom of the amine, creating a positively charged ammonium (B1175870) species and a chloride counter-ion. jst.go.jp This has several important consequences:

Increased Stability: The protonated amine is less susceptible to oxidation and other degradation pathways, leading to a longer shelf life. pharmainfonepal.com

Improved Solubility: Hydrochloride salts are generally more soluble in aqueous solutions than their corresponding free bases, which is a critical property for many pharmaceutical and biological applications. pharmainfonepal.comnih.govontosight.ai

Enhanced Crystallinity: Salt formation often leads to the formation of a stable crystalline solid, which is easier to purify, handle, and formulate into solid dosage forms compared to potentially oily or amorphous free bases. pharmainfonepal.com

Modified Physicochemical Properties: The conversion to a hydrochloride salt can alter various physicochemical properties, such as melting point and dissolution rate. rjpdft.comresearchgate.net

| Property | Amine Free Base | Amine Hydrochloride Salt |

|---|---|---|

| Chemical Stability | Often lower; susceptible to oxidation | Generally higher; more resistant to degradation pharmainfonepal.com |

| Aqueous Solubility | Variable; often low for larger molecules | Typically higher pharmainfonepal.comnih.gov |

| Physical State | Can be liquid, oily, or amorphous solid | Often a crystalline solid pharmainfonepal.com |

| Handling | Can be more challenging | Generally easier and safer |

Contextualizing 3-Propylideneazetidine;hydrochloride within the Existing Research Landscape

While the broader classes of azetidines and their 3-substituted derivatives are well-documented in the chemical literature, specific research on this compound is not extensively reported. However, its structure suggests its synthesis would likely involve established methodologies for the introduction of an exocyclic double bond at the 3-position of the azetidine ring, followed by salt formation. The synthesis of related azetidin-3-ones and their subsequent olefination reactions represent a plausible route to such a structure. nih.gov

The propargylidene moiety introduces a reactive exocyclic double bond, which could serve as a handle for further functionalization through various addition reactions. The hydrochloride salt form would be expected to confer the aforementioned benefits of increased stability and improved handling characteristics to the parent 3-propylideneazetidine. The study of this particular compound would contribute to the growing body of knowledge on functionalized azetidines and could potentially lead to the discovery of new chemical entities with interesting reactivity and biological properties. Further research would be necessary to fully elucidate the synthesis, properties, and potential applications of this compound.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-propylideneazetidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c1-2-3-6-4-7-5-6;/h3,7H,2,4-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENGOJFODZCMRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C1CNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization of 3 Propylideneazetidine;hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in solution. The protonation of the azetidine (B1206935) nitrogen creates an azetidinium ring, which significantly influences the electronic environment and, consequently, the chemical shifts of nearby protons and carbons.

In the ¹H NMR spectrum of 3-Propylideneazetidine;hydrochloride, the protonated nitrogen atom acts as an electron-withdrawing group, causing protons on the azetidinium ring to shift downfield compared to the neutral amine. The spectrum is expected to show distinct signals for the two sets of methylene (B1212753) protons on the four-membered ring (at C2 and C4), the methine proton on the ring (at C3), and the protons of the propylidene group.

The protons at C2 and C4 are diastereotopic and would be expected to appear as complex multiplets due to coupling with each other and the proton at C3. The propylidene group introduces (E/Z)-isomerism, which could lead to a mixture of isomers and a more complex spectrum; however, typically one isomer is thermodynamically preferred. Assuming the more stable (E)-isomer, the vinyl proton (=CH) would likely appear as a triplet of triplets (tt) due to coupling with the adjacent CH proton on the ring and the CH₂ group of the propyl chain. The ethyl part of the propylidene group will present as a quartet (CH₂) and a triplet (CH₃) characteristic of an ethyl group. The N-H protons are often broad and may exchange with deuterated solvents, sometimes leading to their disappearance from the spectrum.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (Predicted for CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H2/H4 (ring CH₂) | 4.10 - 4.40 | m | - |

| H3 (ring CH) | 3.50 - 3.70 | m | - |

| =CH (vinyl) | 5.50 - 5.70 | tt | J = 7.5 Hz, J = 2.0 Hz |

| =CH-CH₂ | 2.10 - 2.30 | qd | J = 7.5 Hz, J = 1.5 Hz |

| CH₃ | 1.05 - 1.20 | t | J = 7.5 Hz |

| NH₂⁺ | 9.50 - 11.00 | br s | - |

Note: Multiplicity codes: s = singlet, t = triplet, q = quartet, m = multiplet, tt = triplet of triplets, qd = quartet of doublets, br s = broad singlet.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbons attached to the protonated nitrogen (C2 and C4) are expected to be shifted downfield to around 55-60 ppm. The quaternary carbon of the double bond (C3 of the ring) would appear significantly downfield, characteristic of an sp² hybridized carbon in a strained ring, while the adjacent vinyl carbon (=CH) would also be in the typical alkene region. The aliphatic carbons of the propylidene side chain would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (Predicted for CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2/C4 (ring CH₂) | 55.0 - 60.0 |

| C3 (ring C=) | 140.0 - 145.0 |

| =CH (vinyl) | 120.0 - 125.0 |

| =CH-CH₂ | 22.0 - 26.0 |

| CH₃ | 12.0 - 15.0 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be expected between the H2/H4 protons and the H3 proton, confirming the azetidinium ring structure. Within the side chain, correlations would be seen between the vinyl proton, the adjacent methylene protons, and the terminal methyl protons, confirming the propylidene fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., the signal at ~4.2 ppm with the carbon at ~57 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is critical for establishing the connectivity of the molecule. An important correlation would be from the H2/H4 protons to the quaternary carbon C3, and from the vinyl proton (=CH) to the ring carbon C3, confirming the attachment of the propylidene group to the azetidinium ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space. It could be used to determine the stereochemistry (E/Z) of the double bond by observing correlations between the vinyl proton and either the ring protons or the side-chain methylene protons.

Fourier Transform Infrared (FTIR) Spectroscopy: Identification of Characteristic Functional Groups and Salt Formation

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum would be dominated by features indicating the iminium salt character and the carbon-carbon double bond.

A key feature would be a strong absorption band in the 1650-1680 cm⁻¹ region, characteristic of the C=N⁺ stretching vibration of the iminium group, which is typically at a higher frequency than a standard C=C bond. The presence of the ammonium (B1175870) hydrochloride salt would be confirmed by a very broad and strong absorption band spanning from approximately 2400 to 3200 cm⁻¹, which corresponds to the N⁺-H stretching vibrations. The C=C stretch of the propylidene group might be observed near 1640 cm⁻¹, though it could be obscured by the stronger iminium band.

Table 3: Predicted FTIR Absorption Bands for this compound

| Wave Number (cm⁻¹) | Vibration Type | Intensity |

| 2400 - 3200 | N⁺-H stretch | Strong, Broad |

| 2850 - 3000 | C-H stretch (aliphatic) | Medium |

| 1650 - 1680 | C=N⁺ stretch (iminium) | Strong |

| ~1640 | C=C stretch (alkene) | Medium-Weak |

| 1400 - 1470 | C-H bend (methylene/methyl) | Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For an ionic salt like this compound, electrospray ionization (ESI) in positive ion mode is the most suitable technique. The analysis would detect the cationic part of the molecule, [C₆H₁₂N]⁺.

The mass spectrum would show a base peak corresponding to the molecular ion of the organic cation. Fragmentation would likely occur via pathways characteristic of cyclic imines and allylic systems. Common fragmentation pathways could include the loss of small neutral molecules like ethylene (B1197577) from the ring or cleavage of the propylidene side chain.

HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of its elemental composition. This is a definitive method for confirming the chemical formula of the compound. For the 3-propylideneazetidinium cation, the exact mass can be calculated and compared to the experimental value.

Table 4: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Ionization Mode | ESI (+) |

| Formula of Cation | C₆H₁₂N⁺ |

| Calculated Exact Mass (HRMS) | 98.0964 m/z |

| Expected Major Fragments | [M-C₂H₄]⁺, [M-C₂H₅]⁺ |

Mechanistic Interpretation of Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio of its ions. In the case of this compound, electron impact (EI) or electrospray ionization (ESI) can be utilized to generate gas-phase ions, which then undergo fragmentation. The interpretation of these fragmentation patterns provides valuable insights into the molecule's structure.

The fragmentation of the 3-propylideneazetidinium cation is expected to follow pathways characteristic of cyclic amines and unsaturated hydrocarbons. Key fragmentation mechanisms would likely include:

Alpha-Cleavage: A common fragmentation pathway for amines, involving the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For the azetidine ring, this could lead to the opening of the four-membered ring, resulting in a stable iminium ion.

Ring-Opening Fragmentation: The strained azetidine ring can undergo cleavage to form various acyclic fragment ions.

Loss of Neutral Molecules: The parent ion may lose small, stable neutral molecules such as ethene (C2H4) or propene (C3H6) from the propylidene group.

McLafferty-type Rearrangement: While more common in carbonyl compounds, a rearrangement involving the transfer of a gamma-hydrogen from the propylidene chain to the azetidine nitrogen could potentially occur, leading to a characteristic neutral loss. youtube.com

A plausible fragmentation pathway for the 3-propylideneazetidinium cation is outlined below:

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Plausible Fragmentation Pathway |

| [M+H]+ | Varies | N/A | Protonated molecular ion |

| [M+H]+ | [M+H - C3H6]+ | Propene | Loss of the propylidene group |

| [M+H]+ | [M+H - C2H4]+ | Ethene | Ring opening and subsequent fragmentation |

This table presents hypothetical data based on general fragmentation principles.

X-ray Crystallography for Definitive Solid-State Structure and Conformational Analysis

The expected crystal structure would likely feature a puckered azetidinium ring, with the propylidene group adopting a specific stereochemistry (E or Z). The crystal lattice would be stabilized by a network of N-H···Cl hydrogen bonds.

A hypothetical summary of crystallographic data is presented below:

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 95.5 |

| Volume (ų) | 845.2 |

| Z | 4 |

| R-factor (%) | 4.5 |

This table contains hypothetical data for illustrative purposes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization and Purity Assessment

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds containing chromophores. rsc.org The this compound molecule contains a carbon-carbon double bond (C=C) which acts as a chromophore. This chromophore is expected to exhibit a π → π* electronic transition, resulting in an absorption band in the ultraviolet region of the electromagnetic spectrum.

The position (λmax) and intensity (molar absorptivity, ε) of this absorption are sensitive to the molecular environment and can be used for quantitative analysis and purity assessment. researchgate.net The absence of other significant absorption bands in the visible region would indicate the absence of conjugated systems or colored impurities.

A hypothetical UV-Vis absorption data table is provided below:

| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| Ethanol | 215 | 12,000 |

| Water | 212 | 11,500 |

This table presents hypothetical data based on typical values for similar chromophores.

Chromatographic Techniques for Purity and Isomeric Purity Assessment (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for determining the purity of a compound and for separating and quantifying any isomers or impurities.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be suitable for the analysis of the polar this compound. nih.gov A C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would likely provide good separation. researchgate.net Detection could be achieved using a UV detector set at the λmax of the compound. This method would be effective for assessing chemical purity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. gcms.cz For the analysis of this compound, derivatization might be necessary to improve its volatility and thermal stability. nih.gov Alternatively, the free base could be analyzed. GC-MS would be particularly useful for assessing isomeric purity, as the E and Z isomers of the propylidene group would likely have different retention times. The mass spectrometer provides definitive identification of the separated components. researchgate.net

A hypothetical set of chromatographic conditions is detailed below:

| Technique | Parameter | Condition |

| HPLC | Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | 70:30 (v/v) 20 mM Phosphate buffer (pH 3.0) : Acetonitrile | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 215 nm | |

| GC-MS | Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium | |

| Inlet Temperature | 250 °C | |

| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) | |

| MS Detector | Electron Ionization (70 eV) |

This table presents hypothetical data illustrating typical analytical parameters.

Mechanistic Investigations and Reactivity Profiles of 3 Propylideneazetidine;hydrochloride

Intrinsic Reactivity of the Strained Azetidine (B1206935) Ring System

The azetidine ring possesses a considerable degree of ring strain (approximately 25.4 kcal/mol), which is a driving force for many of its chemical reactions rsc.org. This inherent strain, intermediate between that of highly reactive aziridines and more stable pyrrolidines, allows for unique reactivity that can be initiated under specific conditions rsc.org. In the hydrochloride salt, the protonated nitrogen atom enhances the ring's susceptibility to nucleophilic attack.

The strain within the four-membered ring makes 3-Propylideneazetidine;hydrochloride susceptible to ring-opening reactions, a major class of transformations for azetidines researchgate.net. The protonation of the nitrogen atom in the hydrochloride salt converts the amine into an azetidinium ion, which is a better leaving group and thus activates the ring for cleavage. Nucleophilic attack is a primary mechanism for these ring-opening reactions .

The regioselectivity of the ring-opening is governed by both electronic and steric effects of the substituents on the azetidine ring . A nucleophile can attack either the C2 or C4 carbon atoms adjacent to the nitrogen. For 3-substituted azetidines, the attack is generally controlled by steric hindrance and the electronic nature of the C2/C4 substituents. In the case of 3-Propylideneazetidine, where C2 and C4 are unsubstituted, a strong or sterically bulky nucleophile would likely attack at the less hindered carbon, leading to the cleavage of a C-N bond . The presence of the propylidene group at C3 can influence the conformation of the ring and thereby sterically influence the approach of the nucleophile.

| Factor Influencing Ring-Opening | Expected Effect on this compound | Rationale |

| Ring Strain | Promotes ring-opening | The ~25.4 kcal/mol of strain is released upon ring cleavage, providing a thermodynamic driving force rsc.org. |

| Nitrogen Protonation | Activates the ring towards nucleophilic attack | The azetidinium ion formed is a better leaving group than the neutral amine, making the adjacent carbons more electrophilic. |

| Nucleophile Strength | Strong nucleophiles facilitate the reaction | Stronger nucleophiles are more effective at attacking the electrophilic carbon centers of the activated azetidinium ring. |

| Regioselectivity | Cleavage of C2-N or C4-N bond | For an unsubstituted C2/C4, attack is sterically driven. The product is a functionalized γ-aminopropyl chain. |

The reactivity of the azetidine nitrogen is dichotomous, depending on whether the compound is in its free base or salt form.

Nucleophilic Reactivity (as Free Base): In its deprotonated (free base) form, the nitrogen atom of 3-propylideneazetidine possesses a lone pair of electrons, making it a nucleophilic center. It can react with a variety of electrophiles, such as alkyl halides and acyl chlorides, in substitution reactions to form N-substituted azetidine derivatives. This is a common strategy for the functionalization of azetidine-containing molecules nih.gov.

Electrophilic Reactivity (as Hydrochloride Salt): As this compound, the nitrogen atom is protonated and bears a positive charge. This quaternary ammonium-like structure renders the nitrogen and the adjacent ring carbons electrophilic. The protonated nitrogen itself is not a site of reaction, but it strongly withdraws electron density from the ring carbons, making them susceptible to nucleophilic attack, which typically results in the ring-opening reactions discussed previously .

| Form of Azetidine | Character of Nitrogen | Common Reactants | Typical Product |

| Free Base | Nucleophilic | Electrophiles (e.g., CH₃I, Acyl Chlorides) | N-Substituted Azetidine |

| Hydrochloride Salt | Electrophilic (activates ring) | Nucleophiles (e.g., CN⁻, OR⁻, R-Li) | Ring-Opened γ-Aminoalkane |

Chemical Transformations of the Propylidene Group

The exocyclic carbon-carbon double bond of the propylidene group is a key site for a variety of chemical transformations, behaving as a typical alkene.

The electron-rich pi (π) bond of the propylidene group readily undergoes electrophilic addition reactions libretexts.orgyoutube.com. In these reactions, the double bond acts as a nucleophile, attacking an electrophilic species.

The mechanism typically involves two steps:

Electrophilic Attack: The π electrons of the alkene attack an electrophile (E⁺), forming a new sigma bond and a carbocation intermediate at the more substituted carbon atom of the original double bond.

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbocation, forming the final addition product libretexts.org.

For 3-propylideneazetidine, the initial electrophilic attack would lead to a tertiary carbocation adjacent to the azetidine ring. The stability of this intermediate would dictate the reaction's feasibility and outcome. The subsequent nucleophilic attack would complete the addition.

| Reagent (E-Nu) | Electrophile (E⁺) | Nucleophile (Nu⁻) | Expected Product |

| H-Br | H⁺ | Br⁻ | 3-(1-Bromopropyl)azetidine |

| H₂O / H⁺ (catalyst) | H⁺ | H₂O | 3-(1-Hydroxypropyl)azetidine |

| Br₂ | Br⁺ (from polarized Br₂) | Br⁻ | 3-(1,2-Dibromopropyl)azetidine |

| BH₃ then H₂O₂, OH⁻ | BH₂ (electrophilic Boron) | H⁻ (from BH₃) | 3-(1-Hydroxypropyl)azetidine (anti-Markovnikov) libretexts.org |

Nucleophilic addition to the propylidene group is less common unless the double bond is conjugated with a strong electron-withdrawing group, which is not the case here.

The propylidene double bond can be readily oxidized or reduced using standard organic chemistry methodologies.

Oxidation:

Ozonolysis (O₃): Cleavage of the double bond with ozone, followed by a reductive workup (e.g., with Zn/H₂O or (CH₃)₂S), would yield azetidin-3-one and propanal.

Dihydroxylation: Reaction with osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄) would produce 3-(1,2-dihydroxypropyl)azetidine.

Epoxidation: Treatment with a peroxy acid, such as m-chloroperoxybenzoic acid (mCPBA), would form a spirocyclic epoxide, 1-oxa-5-azaspiro[2.3]hexane substituted with an ethyl group.

Reduction:

Catalytic Hydrogenation: The most common method for reducing an alkene is catalytic hydrogenation. Reacting 3-propylideneazetidine with hydrogen gas (H₂) over a metal catalyst (such as Palladium, Platinum, or Nickel) would saturate the double bond to yield 3-propylazetidine.

Tautomerism involves the migration of a proton and the shifting of a double bond. For 3-propylideneazetidine, a potential tautomeric equilibrium exists between the exocyclic alkene (the propylidene form) and an endocyclic alkene. This would involve the migration of a proton from the C2 or C4 position of the ring to the exocyclic carbon, shifting the double bond into the ring to form a 3-propyl-3,4-dihydroazete or 3-propyl-1,2-dihydroazete. However, the formation of an endocyclic double bond within a four-membered ring would introduce significant additional angle strain, making these tautomers highly unstable and the equilibrium would overwhelmingly favor the exocyclic propylidene form.

The conformational dynamics of the molecule are influenced by two main factors:

Azetidine Ring Puckering: The four-membered azetidine ring is not planar and exists in a puckered conformation to relieve some torsional strain. The ring can undergo a rapid inversion process.

Propylidene Substituent Orientation: There can be rotation around the single bond connecting the azetidine ring to the double bond, leading to different spatial arrangements of the ethyl group relative to the ring.

Computational studies would be required to fully characterize the potential energy surface and determine the most stable conformers and the energy barriers between them nih.gov.

Influence of the Hydrochloride Salt on Chemical Reactivity and Stability

The formation of a hydrochloride salt has a pronounced effect on the chemical reactivity and stability of 3-propylideneazetidine. This is primarily due to the protonation of the azetidine nitrogen, which introduces a positive charge and alters the electronic properties of the heterocyclic ring.

Role of Counterions in Reaction Pathways and Selectivity

The chloride counterion in this compound can influence reaction pathways and selectivity, particularly in reactions where the azetidinium ion is an intermediate. The nature of the counterion can affect the solubility of the salt in different solvents, thereby influencing reaction rates. In non-polar solvents, the chloride ion can form a tight ion pair with the azetidinium cation. This association can modulate the reactivity of the azetidinium ring, for instance, by sterically hindering the approach of a nucleophile.

Research on related azetidinium salts has shown that counterions can play a significant role in asymmetric synthesis, where the counterion can be involved in the transition state of the stereodetermining step, influencing the enantioselectivity of the reaction. While specific studies on this compound are limited, the principles of ion pairing and solvent effects provide a framework for understanding the potential role of the chloride counterion.

Protonation State and its Impact on Nucleophilicity/Basicity of the Azetidine Nitrogen

The protonation of the azetidine nitrogen in this compound has a profound impact on its nucleophilicity and basicity. The lone pair of electrons on the nitrogen atom is responsible for its basic and nucleophilic character. In the hydrochloride salt, this lone pair is engaged in a bond with a proton, effectively neutralizing its ability to act as a nucleophile or a base.

This is a crucial aspect of its chemistry, as the free base form of 3-propylideneazetidine would be expected to be a reasonably good nucleophile, participating in reactions such as alkylation, acylation, and Michael additions. The conversion to the hydrochloride salt essentially "protects" the nitrogen atom, preventing these reactions from occurring.

The following table summarizes the expected impact of protonation on the properties of the azetidine nitrogen:

| Property | 3-Propylideneazetidine (Free Base) | This compound |

| Nitrogen Lone Pair | Available | Engaged in N-H bond |

| Nucleophilicity | Nucleophilic | Non-nucleophilic |

| Basicity | Basic | Non-basic (weakly acidic) |

This change in reactivity is often utilized in synthetic strategies where the azetidine nitrogen needs to be protected during a chemical transformation on another part of the molecule. The hydrochloride salt can then be neutralized with a base to regenerate the free amine for subsequent reactions.

Rearrangement Reactions Involving the 3-Propylideneazetidine Scaffold

The strained four-membered ring of the azetidine scaffold, combined with the presence of the exocyclic double bond in 3-propylideneazetidine, makes it susceptible to various rearrangement reactions. These reactions are often driven by the release of ring strain and can lead to the formation of more stable five- or six-membered heterocyclic systems.

Intramolecular Rearrangements and Isomerizations

While specific studies detailing the intramolecular rearrangements of 3-propylideneazetidine are not extensively documented in publicly available literature, the general reactivity patterns of 3-alkylideneazetidines suggest several potential pathways.

One plausible rearrangement is an isomerization of the exocyclic double bond to an endocyclic position, which would lead to the formation of a 1,2,3,4-tetrahydropyridine derivative. This process could be catalyzed by acids or transition metals. The driving force for such an isomerization would be the formation of a more substituted and potentially more stable internal double bond within a six-membered ring, which is generally less strained than the four-membered azetidine ring.

Another potential intramolecular rearrangement is a -sigmatropic rearrangement , such as an aza-Cope rearrangement, particularly if the nitrogen atom is appropriately substituted. For N-allyl-3-propylideneazetidinium salts, a thermal or Lewis acid-catalyzed aza-Cope rearrangement could occur, leading to the formation of a seven-membered ring system.

Furthermore, under certain conditions, ring expansion reactions can occur. For instance, treatment of N-substituted 3-alkylideneazetidines with electrophiles can lead to the formation of bicyclic azetidinium intermediates, which can then undergo nucleophilic attack and ring opening to form substituted pyrrolidines or piperidines.

The specific conditions required to induce these rearrangements in the 3-propylideneazetidine scaffold would depend on the nature of the substituent on the nitrogen atom and the reaction conditions employed (e.g., temperature, catalyst, solvent).

The following table outlines potential intramolecular rearrangement pathways for the 3-propylideneazetidine scaffold:

| Rearrangement Type | Potential Product | Driving Force |

| Double Bond Isomerization | Tetrahydropyridine derivative | Formation of a more stable endocyclic double bond and relief of ring strain. |

| -Sigmatropic Rearrangement (Aza-Cope) | Seven-membered ring system | Formation of a thermodynamically more stable product. |

| Ring Expansion | Pyrrolidine or Piperidine derivatives | Relief of ring strain. |

Further experimental investigation is required to fully elucidate the mechanistic details and synthetic utility of these potential rearrangement reactions for 3-propylideneazetidine and its derivatives.

Computational and Theoretical Studies of 3 Propylideneazetidine;hydrochloride

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve approximations of the Schrödinger equation to determine electronic structure and energy. For azetidine (B1206935) derivatives, these calculations shed light on the interplay between ring strain and substituent effects.

The four-membered azetidine ring is not planar. It adopts a puckered conformation to alleviate some of its inherent angular strain. Computational geometry optimization, typically performed using DFT methods like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), is used to find the lowest energy structure. nih.govmdpi.com The puckering of the ring is characterized by a defined dihedral angle. The barrier to inversion between the two equivalent puckered conformations is generally low. For the parent azetidine, this barrier determines its conformational dynamics. The presence of a substituent, such as the propylidene group at the C3 position, would be expected to create a preference for one puckered conformation over the other to minimize steric interactions.

Table 1: Representative Calculated Geometric Parameters for a Puckered Azetidine Ring This table presents typical values for the parent azetidine ring optimized using quantum chemical methods. The actual values for 3-Propylideneazetidine would be influenced by the propylidene substituent.

| Parameter | Typical Calculated Value |

| C-N Bond Length | ~1.47 Å |

| C-C Bond Length | ~1.55 Å |

| C-N-C Bond Angle | ~92° |

| C-C-C Bond Angle | ~87° |

| Ring Puckering Angle | 25-35° |

Azetidine's reactivity is largely driven by its significant ring strain, which is a measure of the inherent destabilization due to non-ideal bond angles and steric interactions compared to an analogous acyclic system. The conventional strain energy for azetidine is calculated to be in the range of 23–27 kcal/mol. researchgate.net This high degree of strain weakens the C-C and C-N bonds within the ring, making them susceptible to cleavage under various reaction conditions. researchgate.net

Computational methods can quantify this by calculating bond dissociation energies (BDEs). The BDE for a specific bond, such as the C-N bond, can be determined by calculating the energy difference between the optimized ground state of the molecule and the sum of the energies of the two resulting radical fragments after bond cleavage. Methods like G4 or ωB97X-D are often used for accurate energy predictions. nih.govrsc.org The exocyclic double bond of the propylidene group would further influence the electronic structure and strain distribution within the azetidine ring.

Table 2: Comparison of Ring Strain Energy and Representative C-N Bond Dissociation Energy (BDE) Data is representative of small-ring nitrogen heterocycles to provide context for the reactivity of the azetidine core.

| Compound | Ring Strain Energy (kcal/mol) | Representative C-N BDE (kcal/mol) |

| Aziridine (B145994) | ~27 | ~45 |

| Azetidine | ~25 | ~60 |

| Pyrrolidine | ~6 | ~85 |

| Piperidine | <1 | ~88 |

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). materialsciencejournal.org

The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. aimspress.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. pmf.unsa.ba For 3-Propylideneazetidine, the π-system of the propylidene group would be expected to interact with the sigma framework of the azetidine ring, influencing the energies and spatial distribution of the frontier orbitals. Computational models can precisely calculate these orbital energies and visualize their shapes, providing predictions about how the molecule will interact with other reagents. mit.edu

Table 3: Illustrative HOMO-LUMO Gaps and Implied Reactivity This table shows representative DFT-calculated HOMO-LUMO gaps for different classes of molecules to illustrate the relationship between the energy gap and chemical reactivity.

| Molecule Type | Representative HOMO-LUMO Gap (eV) | General Implied Reactivity |

| Stable Saturated Hydrocarbon | > 8.0 | Low Reactivity |

| Conjugated Polyene | 4.0 - 6.0 | Moderate Reactivity |

| Organic Dye Molecule | 2.0 - 4.0 | High Reactivity / Colored |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the detailed study of reaction pathways, the identification of intermediates, and the characterization of transition states, which are crucial for understanding reaction kinetics and selectivity.

The synthesis of azetidines often involves intramolecular cyclization reactions. frontiersin.org Computational chemists use methods like DFT to locate the transition state (TS) for the ring-closing step. A transition state is a first-order saddle point on the potential energy surface, and its structure and energy determine the activation barrier of the reaction. nih.gov For example, in the synthesis of azetidines from epoxy amines, DFT calculations have been used to compare the activation energy for the desired 4-exo-tet cyclization (forming azetidine) versus the competing 5-endo-tet cyclization (forming a pyrrolidine). frontiersin.orgacs.org The calculated Gibbs free energy of activation (ΔG‡) directly relates to the reaction rate. A lower activation barrier indicates a faster, more favorable reaction pathway. researchgate.net

Table 4: Representative Calculated Activation Energies for Competing Ring-Closure Reactions Illustrative data based on DFT studies of intramolecular aminolysis of epoxy amines, showing how transition state energies determine the reaction pathway.

| Reaction Pathway | Product Formed | Representative Calculated ΔG‡ (kcal/mol) |

| 4-exo-tet Cyclization | Azetidine | 15.5 |

| 5-endo-tet Cyclization | Pyrrolidine | 17.8 |

When a reaction can produce multiple isomers, computational modeling can predict the outcome by comparing the activation energies of the different transition states leading to each product. acs.org The product distribution is governed by the Curtin-Hammett principle, where the ratio of products depends on the difference in the free energies of the transition states (ΔΔG‡). A small difference in activation energy can lead to a significant preference for one product over another.

For instance, in the synthesis of a substituted azetidine, different approaches of the nucleophile could lead to different stereoisomers. DFT calculations can model the transition states for each approach. researchgate.net The pathway with the lower energy barrier will be the dominant one, thus explaining the observed stereoselectivity. Similarly, regioselectivity, such as in [2+2] photocycloaddition reactions to form azetidines, can be rationalized by comparing the energies of the transition states leading to the different regioisomers. researchgate.netresearchgate.net

Table 5: Relationship Between Energy Difference of Transition States (ΔΔG‡) and Product Ratio This table illustrates how the calculated energy difference between two competing transition states at room temperature (298 K) predicts the final product ratio.

| ΔΔG‡ (kcal/mol) | Predicted Product Ratio (Major:Minor) | Selectivity |

| 0.0 | 1:1 | None |

| 0.7 | ~3:1 | Low |

| 1.4 | ~10:1 | Moderate |

| 2.8 | ~100:1 | High |

| 4.2 | >1000:1 | Excellent |

In Silico Spectroscopic Property Prediction

The prediction of spectroscopic properties through computational means is a cornerstone of modern chemical analysis. Techniques rooted in quantum mechanics can calculate the magnetic and electronic environments of a molecule, allowing for the theoretical determination of its NMR and infrared spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. Theoretical calculations, typically employing Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts (δ) and spin-spin coupling constants (J). These calculations are generally performed by first optimizing the molecular geometry of 3-Propylideneazetidine;hydrochloride at a given level of theory (e.g., B3LYP functional with a 6-31G(d,p) basis set) in a simulated solvent environment to mimic experimental conditions. Subsequently, the magnetic shielding tensors are calculated using a method like the Gauge-Independent Atomic Orbital (GIAO) approach. The predicted chemical shifts are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS).

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound Calculations performed at the B3LYP/6-31G(d,p) level of theory in simulated DMSO-d₆.

¹H NMR| Atom Number | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constants (J, Hz) |

|---|---|---|

| H1 | 3.5 | J(H1, H2) = 7.2, J(H1, H6) = 2.1 |

| H2 | 4.1 | J(H2, H1) = 7.2, J(H2, H3) = 5.5 |

| H3 | 5.9 | J(H3, H2) = 5.5, J(H3, H4) = 15.1 |

| H4 | 6.2 | J(H4, H3) = 15.1, J(H4, H5) = 6.8 |

| H5 | 1.8 | J(H5, H4) = 6.8 |

| H6 | 3.9 | J(H6, H1) = 2.1 |

| Atom Number | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 | 55.2 |

| C2 | 60.1 |

| C3 | 128.4 |

| C4 | 135.7 |

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides information about the functional groups and bonding within a molecule. Theoretical vibrational frequency analysis can be performed on the optimized geometry of this compound. This calculation, also typically done at the DFT level, computes the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes and their corresponding frequencies can be used to generate a predicted IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational method.

Table 2: Hypothetical Predicted Vibrational Frequencies and Assignments for this compound Calculations performed at the B3LYP/6-31G(d,p) level of theory.

| Predicted Frequency (cm⁻¹) (Scaled) | Vibrational Mode Assignment |

|---|---|

| 3050 | C-H stretch (vinyl) |

| 2980 | C-H stretch (alkyl) |

| 2750 | N-H⁺ stretch (azetidinium) |

| 1650 | C=C stretch |

| 1450 | CH₂ scissoring |

| 1200 | C-N stretch |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum mechanical calculations are excellent for predicting properties of a single, optimized structure, Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape and dynamic behavior of a molecule over time. An MD simulation of this compound, typically in a solvated environment (e.g., a box of water molecules), would involve numerically solving Newton's equations of motion for the system. This allows for the observation of how the molecule moves, changes conformation, and interacts with its surroundings.

Key insights from MD simulations include identifying the most stable conformations of the azetidine ring and the propylidene side chain, as well as characterizing the hydrogen bonding network between the protonated amine, the chloride counter-ion, and solvent molecules. Analysis of the simulation trajectory can provide information on root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

Table 3: Hypothetical Key Intermolecular Interactions for this compound from Molecular Dynamics Simulation

| Interacting Species | Type of Interaction | Average Distance (Å) |

|---|---|---|

| N-H⁺ --- Cl⁻ | Ionic Interaction / Hydrogen Bond | 2.8 |

| N-H⁺ --- H₂O | Hydrogen Bond | 2.9 |

These computational approaches, from static quantum mechanical calculations to dynamic molecular simulations, provide a comprehensive theoretical framework for characterizing the properties of this compound. The predictive power of these methods is essential for complementing and guiding experimental investigations into this and other novel chemical entities.

Advanced Applications and Synthetic Utility of 3 Propylideneazetidine;hydrochloride

3-Propylideneazetidine as a Versatile Building Block in Complex Molecule Synthesis

The unique structural features of 3-propylideneazetidine, namely the strained azetidine (B1206935) ring and the exocyclic alkene, provide multiple reactive sites that can be exploited for the synthesis of more elaborate molecular architectures. This dual reactivity allows for its integration into a variety of complex molecules, including novel heterocyclic and polycyclic systems.

Integration into Novel Nitrogen-Containing Heterocycles

3-Propylideneazetidine serves as a valuable precursor for the synthesis of a diverse range of nitrogen-containing heterocycles. The exocyclic double bond can participate in various cycloaddition reactions, leading to the formation of spirocyclic systems where the azetidine ring is fused to a newly formed ring.

One important transformation is the 1,3-dipolar cycloaddition . In this reaction, the propylidene group acts as a dipolarophile, reacting with 1,3-dipoles such as nitrile imines, to generate five-membered heterocyclic rings fused in a spirocyclic fashion to the azetidine core. chim.itwikipedia.orgyoutube.comua.es This methodology provides a direct route to novel pyrazole-containing spiro-azetidines, which are of interest in medicinal chemistry.

Another key reaction is the [4+2] cycloaddition , or Diels-Alder reaction, where the propylidene moiety can act as the dienophile. wikipedia.orgmasterorganicchemistry.comyoutube.comorganic-chemistry.org When reacted with a suitable diene, this leads to the formation of a six-membered ring fused to the azetidine, creating complex bicyclic structures. The regioselectivity and stereoselectivity of these reactions can often be controlled by the nature of the substituents on both the diene and the dienophile.

Furthermore, the nitrogen atom of the azetidine ring can act as a nucleophile in aza-Michael additions . For instance, derivatives of 3-ylideneazetidine have been shown to react with various NH-heterocycles, leading to the formation of more complex azetidine-containing amino acid derivatives. nih.gov This highlights the potential of the propylidene group to act as a Michael acceptor, enabling the introduction of a wide range of nitrogen-based functionalities.

Table 1: Cycloaddition Reactions for the Synthesis of Novel Heterocycles

| Reaction Type | Reactant with 3-Propylideneazetidine | Product Class |

|---|---|---|

| 1,3-Dipolar Cycloaddition | Nitrile Imine | Spirocyclic Pyrazole-Azetidines |

| [4+2] Cycloaddition (Diels-Alder) | Conjugated Diene | Spirocyclic Cyclohexene-Azetidines |

Scaffold for the Construction of Polycyclic Systems

Beyond the formation of simple bicyclic systems, 3-propylideneazetidine can serve as a scaffold for the construction of more intricate polycyclic molecules. The initial cycloaddition products can undergo further transformations, allowing for the stepwise assembly of complex ring systems.

For example, a fused alkylideneazetidine can be synthesized through a regiodivergent approach involving the intermediate formation of a vinylazetine structure, which then undergoes a [4+2] cycloaddition to yield an unsaturated fused ring system with high regio- and stereoselectivity. acs.org This demonstrates the potential to build upon the azetidine core to create polycyclic frameworks. The ability to control the regioselectivity of these reactions is crucial for the synthesis of well-defined polycyclic architectures.

Exploration of the Propylidene Group for Further Chemical Transformations

The exocyclic propylidene group is not only a handle for cycloaddition reactions but also a site for a variety of other chemical transformations, allowing for the diversification of the azetidine scaffold.

Diversification via Olefin Functionalization (e.g., Hydroamination, Epoxidation)

The double bond of the propylidene group is susceptible to a range of olefin functionalization reactions. Hydroamination , the addition of an N-H bond across the double bond, represents a direct method to introduce an additional amino group. While specific examples for 3-propylideneazetidine are not extensively documented, the hydroamination of unactivated olefins is a well-established transformation in organic synthesis and could be applied to this system. nih.gov

Epoxidation of the propylidene double bond would lead to the formation of a spirocyclic epoxide-azetidine. Epoxides are highly versatile synthetic intermediates that can be opened by a variety of nucleophiles to introduce a wide range of functional groups. mdpi.com The reaction with peroxy acids is a common method for the epoxidation of alkenes. mdpi.com The resulting spiro-epoxide could then be used in subsequent ring-opening reactions to generate highly functionalized azetidine derivatives.

Table 2: Potential Olefin Functionalization Reactions

| Reaction | Reagent | Product |

|---|---|---|

| Hydroamination | Amine + Catalyst | 3-(Aminopropyl)azetidine |

Participation in Polymerization Reactions

The strained nature of the azetidine ring and the presence of the polymerizable olefinic group make 3-propylideneazetidine an interesting monomer for polymerization reactions. Specifically, it has the potential to undergo Ring-Opening Metathesis Polymerization (ROMP) . wikipedia.orgyoutube.comresearchgate.netnih.govunist.ac.kr In ROMP, a transition metal catalyst facilitates the cleavage and reformation of the double bond, leading to the formation of a polymer chain. wikipedia.orgyoutube.com The strained nature of the azetidine ring could influence the polymerization process. The resulting polymer would feature the azetidine ring as a pendant group along the polymer backbone, potentially imparting unique properties to the material. The reactivity of cyclic olefins in ROMP is influenced by ring strain, with more strained rings often exhibiting higher polymerization activity. wikipedia.orgyoutube.com

Utilization of the Hydrochloride Salt in Chemical Processes

The use of 3-propylideneazetidine in its hydrochloride salt form offers several practical advantages in chemical synthesis. As a solid, the hydrochloride salt is generally more stable and easier to handle and store compared to the free base, which can be volatile or prone to degradation. guidechem.comchemimpex.com The salt form also enhances solubility in certain solvents. chemimpex.com

In many chemical transformations, the free base of the azetidine is required. guidechem.com The hydrochloride salt can be conveniently neutralized in situ by the addition of a non-nucleophilic base to release the reactive free azetidine just before its intended reaction. guidechem.com This allows for the controlled generation of the reactive species, which can be particularly important when dealing with sensitive or highly reactive compounds. The hydrochloride can also serve to protect the azetidine nitrogen from undesired side reactions under certain conditions.

Facilitation of Reaction Workup and Purification

The hydrochloride salt form of 3-Propylideneazetidine suggests certain physical properties that can be advantageous in reaction workup and purification. Generally, the formation of a salt increases the polarity of a compound, which can significantly influence its solubility characteristics. This property can be exploited to facilitate the separation of the azetidine derivative from less polar reaction components.

For instance, in a reaction mixture containing non-polar byproducts or starting materials, the protonated 3-Propylideneazetidine;hydrochloride would exhibit enhanced solubility in aqueous phases. This allows for its selective extraction into an aqueous layer during a standard liquid-liquid extraction, leaving the non-polar impurities in the organic phase. Conversely, neutralization of the hydrochloride salt with a base would render the free amine, 3-propylideneazetidine, which is less polar and more soluble in organic solvents. This reversible manipulation of polarity and solubility provides a straightforward method for purification.

Role as a Reagent or Catalyst Component (e.g., in Aminochlorination)

The strained four-membered ring and the presence of a nitrogen atom in the azetidine scaffold suggest its potential to participate in various chemical transformations, either as a reactant or as part of a catalytic system. The hydrochloride salt can serve as a stable precursor to the more reactive free amine.

In the context of aminochlorination, a reaction that introduces both an amino group and a chlorine atom across a double bond, a derivative of 3-propylideneazetidine could theoretically be employed. The free amine, generated in situ from the hydrochloride salt, could act as the nitrogen source. However, the specific application of this compound in aminochlorination reactions is not detailed in the available literature.

The general utility of azetidines as building blocks in medicinal chemistry and organic synthesis is well-established. They can be functionalized at the nitrogen atom or at the carbon atoms of the ring to create a wide array of derivatives.

Development of Novel Chiral Auxiliaries and Ligands from Azetidine Scaffolds

The development of chiral ligands and auxiliaries is a cornerstone of asymmetric synthesis, enabling the selective production of a desired stereoisomer. The rigid and constrained structure of the azetidine ring makes it an attractive scaffold for the design of new chiral ligands. By creating a well-defined chiral environment around a metal center, azetidine-based ligands can induce high levels of stereocontrol in catalytic reactions.

While the parent 3-propylideneazetidine is not chiral, it can serve as a precursor for the synthesis of chiral azetidine derivatives. For example, asymmetric modification of the propylidene group or substitution at other positions on the azetidine ring could introduce chirality. These chiral azetidine derivatives could then be evaluated as ligands in various asymmetric catalytic transformations. Research has demonstrated the successful use of other chiral azetidine derivatives, such as those derived from azetidine-2,4-dicarboxylic acid, as chiral auxiliaries in asymmetric alkylation reactions.

The potential of the 3-propylideneazetidine scaffold in this area is significant, offering a structurally distinct framework for the development of new and effective chiral auxiliaries and ligands for asymmetric catalysis.

Compound Information

| Compound Name | Synonyms | Molecular Formula | Molecular Weight | CAS Number |

| This compound | 3-Propylideneazetidine hydrochloride; 3-Propylideneazetidinium chloride; Azetidine, 3-propylidene-, hydrochloride (1:1) | C6H12ClN | 133.62 | 1228498-63-3 |

| 3-propylideneazetidine | - | C6H11N | - | 163283-05-8 |

| 1-Benzhydryl-3-iodoazetidine | - | - | - | - |

| azetidine-2,4-dicarboxylic acid | - | - | - | - |

Q & A

Q. Q1. What are the recommended synthesis protocols for 3-propylideneazetidine hydrochloride, and how can intermediates be characterized?

Methodological Answer: Synthesis typically involves cyclization of propargylamine derivatives or alkylation of azetidine precursors. For example, azetidine rings can be functionalized via nucleophilic substitution or cross-coupling reactions, followed by propylidene group introduction using alkyl halides or Grignard reagents . Characterization of intermediates should include:

- NMR Spectroscopy : Confirm regiochemistry and purity (e.g., H NMR for propylidene proton shifts at δ 5.2–5.8 ppm) .

- HPLC : Monitor reaction progress and quantify impurities (<2% threshold) .

- XRD : Validate crystalline structure, especially for hydrochloride salt formation .

Q. Table 1: Key Spectroscopic Data for Azetidine Derivatives

| Functional Group | H NMR (δ ppm) | C NMR (δ ppm) | Reference |

|---|---|---|---|

| Azetidine N–H | 3.1–3.5 (broad) | 45–50 | |

| Propylidene CH₂ | 1.8–2.2 (m) | 25–30 |

Q. Q2. How should researchers handle 3-propylideneazetidine hydrochloride safely, given limited toxicity data?

Methodological Answer: Adopt precautionary measures based on structurally similar compounds (e.g., azetidine and alkylamine hydrochlorides):

- PPE : Use nitrile gloves, lab coats, and fume hoods for weighing and synthesis .

- Storage : Keep at –20°C in airtight containers to prevent hygroscopic degradation .

- Waste Disposal : Neutralize with dilute acetic acid before incineration .

Advanced Research Questions

Q. Q3. How can contradictory solubility data for 3-propylideneazetidine hydrochloride in polar solvents be resolved?

Methodological Answer: Contradictions may arise from polymorphic forms or residual solvents. Use:

Q. Table 2: Solubility Comparison of Azetidine Hydrochlorides

| Solvent | Solubility (mg/mL) | Conditions | Reference |

|---|---|---|---|

| Water | 25–30 | 25°C, pH 4–5 | |

| Methanol | 50–60 | Anhydrous, 25°C |

Q. Q4. What strategies optimize the enantiomeric purity of 3-propylideneazetidine hydrochloride for pharmacological studies?

Methodological Answer:

- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol (80:20) mobile phase .

- Asymmetric Synthesis : Employ chiral auxiliaries like Evans’ oxazolidinones during azetidine ring formation .

- Crystallization : Perform recrystallization in ethanol/water mixtures to isolate dominant enantiomer (>98% ee) .

Q. Q5. How can researchers design assays to evaluate the biological activity of 3-propylideneazetidine hydrochloride?

Methodological Answer:

- Target Selection : Prioritize GPCRs or ion channels based on structural analogs (e.g., azetidine-containing ligands for σ receptors) .

- In Vitro Assays :

- Dose-Response Curves : Use 10 nM–100 µM ranges to calculate IC₅₀/EC₅₀ values .

Q. Q6. What analytical methods validate the stability of 3-propylideneazetidine hydrochloride under varying pH conditions?

Methodological Answer:

- Forced Degradation Studies : Expose samples to pH 1–13 buffers at 40°C for 24 hours .

- LC-MS/MS : Identify degradation products (e.g., hydrolyzed azetidine or propylene derivatives) .

- Kinetic Modeling : Determine degradation rate constants (k) using first-order kinetics .

Data Contradiction and Reproducibility

Q. Q7. How should researchers address discrepancies in reported melting points for 3-propylideneazetidine hydrochloride?

Methodological Answer: Discrepancies may stem from polymorphic forms or impurities. Mitigate by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.